
Pioglitazone hydrochloride
Structure
2D Structure

3D Structure of Parent
Propriétés
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUBYQTCDQWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044203 | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112529-15-4 | |
Record name | Pioglitazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pioglitazone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIOGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Evolution of Thiazolidinediones and the Role of Pioglitazone (B448) Hydrochloride
The journey of thiazolidinediones began in the early 1980s with the development of ciglitazone (B1669021) by Takeda Pharmaceuticals. hilarispublisher.com While considered the prototype of the TZD class, ciglitazone itself was never marketed due to toxicity issues identified during its clinical research program. tg.org.auopenaccessjournals.com This initial work, however, paved the way for the development of other TZD compounds. The mechanism of action for these early compounds was not well understood until 1995, when it was discovered that TZDs are high-affinity ligands for PPARγ. mdpi.com
Troglitazone was the first TZD to be approved for the treatment of type 2 diabetes in 1996. hilarispublisher.comdiabetesjournals.org However, it was later withdrawn from the market due to concerns about hepatotoxicity. karger.comnih.gov Subsequently, other glitazones, including pioglitazone and rosiglitazone, were introduced and have been widely used. diabetesjournals.org Pioglitazone, developed by Takeda Chemical Industries, is administered as a racemate and has a molecular weight of 392.91 Da. hilarispublisher.comopenaccessjournals.com
The development of TZDs represented a significant advancement in understanding the underlying causes of insulin (B600854) resistance, particularly in relation to the biology of fat cells (adipocytes). tg.org.au Pioglitazone hydrochloride, as a potent and selective full agonist of PPARγ, has not only been an effective therapeutic agent but has also been instrumental in furthering the scientific understanding of the various physiological processes regulated by PPARγ. mdpi.com
Significance of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism in Therapeutic Development
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating cellular differentiation, energy balance, and the formation of tumors. mdpi.com The PPAR family consists of three main subtypes: PPARα, PPARβ/δ, and PPARγ. mdpi.comfrontiersin.org PPARγ is highly expressed in adipose (fat) tissue and is a key regulator of adipogenesis, the process of fat cell formation. mdpi.comfrontiersin.org
The discovery that thiazolidinediones are potent agonists of PPARγ was a pivotal moment in therapeutic development. mdpi.com Agonists are substances that bind to and activate a receptor. The activation of PPARγ by agonists like pioglitazone leads to a series of molecular events that ultimately enhance insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. mdpi.compharmgkb.org This improved insulin sensitivity helps to lower blood glucose and insulin levels. mdpi.com
The significance of PPARγ agonism extends beyond glucose metabolism. Research has shown that PPARγ activation is involved in regulating lipid metabolism, inflammation, and even cell growth and differentiation. tandfonline.comeurekaselect.com This has led to the exploration of PPARγ agonists as potential treatments for a wide range of conditions. mdpi.comeurekaselect.com The ability of these compounds to modulate the expression of numerous genes involved in metabolic and inflammatory pathways underscores the importance of PPARγ as a therapeutic target. frontiersin.org
However, the activity of PPARγ agonists can be complex. Full agonists, like many of the early TZDs, strongly activate the receptor, which can sometimes lead to unwanted side effects. mdpi.com This has spurred research into the development of partial PPARγ agonists, which have a weaker activation effect but may still provide therapeutic benefits with a potentially better safety profile. mdpi.comthieme-connect.com
Broad-Spectrum Research Trajectories of this compound
The understanding of this compound's mechanism of action has led to its investigation in a wide array of research areas beyond its established role in managing type 2 diabetes.
Metabolic and Cardiovascular Research: Pioglitazone has been studied for its effects on various aspects of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Research has explored its impact on lipid profiles, blood pressure, and endothelial function. nih.govnih.govahajournals.org Studies have also investigated its potential to improve outcomes in patients with nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. mdpi.commdpi.com
Neurodegenerative Diseases: There is growing evidence suggesting that PPARγ plays a role in the central nervous system, including in processes related to inflammation and cellular repair. mdpi.com This has prompted research into the potential neuroprotective effects of PPARγ agonists like pioglitazone in preclinical models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. mdpi.comfrontiersin.orgnih.gov
Oncology: The role of PPARγ in cell proliferation and differentiation has led to investigations into the potential anti-cancer properties of its agonists. mdpi.comtandfonline.com Preclinical studies have explored the effects of pioglitazone on cancer cell apoptosis (programmed cell death) and its potential as a chemopreventive or therapeutic agent in various types of cancer. mdpi.com However, the role of PPARγ in cancer is complex and can be contradictory, with some studies suggesting both tumor-promoting and suppressing effects. tandfonline.comnih.gov
Inflammation and Immunology: PPARγ has well-documented anti-inflammatory effects, and its activation can suppress the expression of inflammatory genes. frontiersin.org This has led to research on the use of pioglitazone in conditions with an inflammatory component, including autoimmune diseases. mdpi.comnih.gov
Kidney Disease: The therapeutic potential of PPAR-γ agonists has also been explored in the context of various kidney diseases. frontiersin.org Research has investigated the effects of pioglitazone in models of diabetic kidney disease and other forms of nephropathy. frontiersin.org
Research in Non-Diabetic Populations: The effects of pioglitazone have also been studied in non-diabetic individuals who exhibit insulin resistance or are at high risk for developing type 2 diabetes. nih.govahajournals.orgahajournals.orgphysiology.org These studies aim to understand its potential for preventing or delaying the onset of diabetes and improving metabolic parameters in these populations. diabetesjournals.org
Interactive Data Tables
Table 1: Key Milestones in Thiazolidinedione Development
Compound | Milestone | Year | Significance |
---|---|---|---|
Ciglitazone | Developed by Takeda Pharmaceuticals. hilarispublisher.com | Early 1980s | Prototypical compound of the TZD class. hilarispublisher.com |
Troglitazone | First TZD approved for type 2 diabetes. hilarispublisher.comdiabetesjournals.org | 1996 | Established the therapeutic potential of TZDs. diabetesjournals.org |
Pioglitazone | Developed by Takeda Chemical Industries. openaccessjournals.com | - | A widely used TZD that has contributed significantly to the understanding of PPARγ. mdpi.com |
Table 2: Investigated Therapeutic Areas of this compound
Research Area | Key Findings from Preclinical and Clinical Studies |
---|---|
Metabolic Disorders | Improves insulin sensitivity, and lipid profiles, and shows potential in treating nonalcoholic steatohepatitis (NASH). mdpi.comnih.govmdpi.com |
Neurodegenerative Diseases | Exhibits neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. mdpi.comfrontiersin.org |
Oncology | Demonstrates potential anti-cancer properties through induction of apoptosis in some cancer cell lines. mdpi.com |
Inflammation & Immunology | Possesses anti-inflammatory properties by suppressing inflammatory gene expression. frontiersin.orgnih.gov |
| Kidney Disease | Shows potential therapeutic effects in models of diabetic kidney disease. frontiersin.org |
Molecular and Cellular Mechanisms of Action
PPARγ Agonism and Transcriptional Regulation
Pioglitazone (B448) acts as a selective agonist for PPARγ, a ligand-activated transcription factor. drugbank.comnih.gov It binds with high affinity to the ligand-binding domain of PPARγ. immune-system-research.com This binding induces a conformational change in the receptor, which facilitates its heterodimerization with the retinoid X receptor (RXR). nih.gov The resulting PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. frontiersin.orgnih.gov This interaction with PPREs allows the complex to modulate the transcription of these genes, ultimately altering the synthesis of proteins involved in metabolic processes. nih.gov The thiazolidinedione (TZD) head group of pioglitazone plays a crucial role by interacting with helix 12 of the PPARγ protein, locking it in an active conformation that promotes the recruitment of nuclear co-factors. frontiersin.org
The activation of PPARγ by pioglitazone leads to the altered transcription of a multitude of genes in key insulin-sensitive tissues, including adipose tissue, skeletal muscle, and the liver. drugbank.comdiabetesonthenet.com This modulation of gene expression is the fundamental mechanism through which pioglitazone exerts its insulin-sensitizing effects. diabetesonthenet.com
In adipose tissue, PPARγ activation is a primary driver of adipogenesis and plays a significant role in the regulation of lipid metabolism. nih.govmedrxiv.org Pioglitazone has been shown to modulate the expression of genes involved in fatty acid uptake and storage. For instance, studies in obese mice demonstrated that pioglitazone treatment upregulated the RNA expression of fatty acid binding protein 4 (Fabp4) and CD36 antigen (Cd36), both of which are involved in the regulation of liver triglyceride levels. mdpi.com Furthermore, pioglitazone has been observed to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) in the white adipose tissue of both mice and humans. nih.gov
The following table summarizes the effects of pioglitazone on the expression of key genes in different target tissues:
Target Tissue | Gene | Effect of Pioglitazone | Reference |
---|---|---|---|
Adipose Tissue | Fatty acid binding protein 4 (Fabp4) | Upregulation | mdpi.com |
Adipose Tissue | CD36 antigen (Cd36) | Upregulation | mdpi.com |
Adipose Tissue | Interleukin-1β (IL-1β) | Reduction | nih.gov |
Liver | Fatty acid binding protein 4 (Fabp4) | Upregulation | mdpi.com |
Role of PPARα Activation
Research has indicated that some of the anti-inflammatory effects of pioglitazone may be mediated through a PPARα-dependent pathway. nih.gov For example, pioglitazone has been shown to repress the expression of vascular cell adhesion molecule-1 (VCAM-1), an important factor in atherosclerosis, in a manner dependent on PPARα. nih.gov Additionally, pioglitazone has been found to induce the expression of IκBα, a key regulator of inflammation, which is a known PPARα-regulated target gene. nih.gov
The dual activation of both PPARγ and PPARα by pioglitazone may lead to a broader range of metabolic effects compared to more selective PPARγ agonists. nih.gov
Insulin (B600854) Sensitization Pathways
The primary pharmacological effect of pioglitazone is the enhancement of insulin sensitivity in peripheral tissues. drugbank.comdiabetesonthenet.com This leads to improved glucose uptake and utilization, and a reduction in hepatic glucose production. drugbank.comdiabetesonthenet.com
Pioglitazone enhances glucose uptake in insulin-sensitive tissues, such as adipose tissue and skeletal muscle, by increasing the expression and translocation of Glucose Transporter Type 4 (GLUT4). nih.govnih.gov GLUT4 is an insulin-regulated glucose transporter that is primarily stored in intracellular vesicles in the absence of insulin. wikipedia.org
Studies have shown that pioglitazone treatment leads to an increase in both GLUT4 messenger RNA (mRNA) transcripts and GLUT4 protein levels. nih.gov This increase in expression is, at least in part, due to the stabilization of the GLUT4 mRNA transcripts, leading to a longer half-life. nih.gov
In addition to increasing its expression, thiazolidinediones like pioglitazone also promote the translocation of GLUT4 from its intracellular storage sites to the plasma membrane. diabetesjournals.org This movement of GLUT4 to the cell surface makes it available to transport glucose into the cell, thereby increasing glucose uptake. diabetesjournals.org This effect on GLUT4 translocation is a key mechanism by which pioglitazone improves insulin sensitivity and glucose disposal. diabetesjournals.org
Enhancement of Glucose Uptake and Utilization
Improved Cellular Responsiveness to Insulin
Pioglitazone enhances the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin. patsnap.com This improved responsiveness allows for more efficient insulin-dependent glucose disposal, a critical factor in maintaining glucose homeostasis. drugbank.com The binding of pioglitazone to PPAR-γ receptors triggers changes in the transcription of various genes that regulate glucose and lipid metabolism. patsnap.com One of the key outcomes of this is an increase in the expression of glucose transporter type 4 (GLUT4), which facilitates the transport of glucose from the bloodstream into cells. patsnap.com Studies have demonstrated that pioglitazone treatment leads to a significant increase in the total body glucose metabolic clearance rate, indicative of enhanced peripheral insulin sensitivity. elsevierpure.com
Reduction of Hepatic Glucose Production (Gluconeogenesis)
Table 1: Effect of Pioglitazone on Glucose Metabolism in Type 2 Diabetic Patients
Parameter | Before Pioglitazone Treatment | After 16 Weeks of Pioglitazone Treatment | P-value |
---|---|---|---|
Fasting Plasma Glucose (mg/dl) | 179 ± 10 | 140 ± 10 | < 0.01 |
Mean Plasma Glucose during OGTT (mg/dl) | 295 ± 13 | 233 ± 14 | < 0.01 |
Hemoglobin A1c (%) | 8.6 ± 0.4 | 7.2 ± 0.5 | < 0.01 |
Hepatic Insulin Resistance | 41 ± 7 | 25 ± 3 | < 0.05 |
Total Body Glucose MCR (second insulin clamp step, ml/kg FFM·min) | 8.7 ± 1.0 | 11.3 ± 1.1 | < 0.01 |
Data derived from a study on 13 type 2 diabetic patients. elsevierpure.com
Impact on Insulin Signaling Pathways (e.g., Protein Phosphatase 2A)
Pioglitazone's influence on insulin sensitivity extends to its modulation of intracellular insulin signaling pathways. One area of investigation is its effect on Protein Phosphatase 2A (PP2A), a key enzyme that regulates various cellular processes, including insulin signaling. nih.govwayne.edu In states of insulin resistance, the interaction of PP2A with components of the insulin signaling cascade can be altered. nih.gov Research on primary human skeletal muscle cells from obese, insulin-resistant individuals has shown that pioglitazone can restore some of the abnormal interactions between the catalytic subunit of PP2A (PP2Ac) and its protein partners that are observed in response to insulin. nih.gov By normalizing these interactions, pioglitazone may help to improve the fidelity and efficiency of the insulin signaling cascade, thereby contributing to its insulin-sensitizing effects. nih.govresearchgate.net
Adipose Tissue Remodeling and Function
Pioglitazone significantly impacts adipose tissue, not only in its function but also in its distribution and cellular composition. These changes are central to its mechanism of improving systemic insulin sensitivity.
Adipocyte Differentiation and Proliferation
As a potent agonist of PPAR-γ, a master regulator of adipogenesis, pioglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. nih.govmdpi.com This leads to an increase in the number of small adipocytes, a process observed in both in vivo and in vitro studies. nih.govnih.gov Research in animal models has shown that pioglitazone treatment leads to a notable increase in the number of small adipocytes in adipose tissue. nih.gov Furthermore, studies have demonstrated that pioglitazone can enhance the proliferation of small-sized adipocytes, particularly in subcutaneous adipose tissue. nih.govjst.go.jp This increase in smaller, more insulin-sensitive fat cells contributes to a greater capacity for lipid storage and improved glucose uptake in adipose tissue. frontiersin.org
Shift in Fat Distribution (Visceral to Subcutaneous)
A hallmark effect of pioglitazone is the redistribution of adipose tissue from visceral depots to subcutaneous depots. patsnap.comfrontiersin.org Visceral fat is strongly associated with insulin resistance and metabolic dysfunction, while subcutaneous fat is considered less metabolically harmful. patsnap.com Clinical studies have consistently shown that treatment with pioglitazone leads to a decrease in visceral fat area and an increase in subcutaneous fat area. elsevierpure.comresearchgate.net This shift in fat distribution is associated with improvements in both hepatic and peripheral tissue sensitivity to insulin. elsevierpure.comresearchgate.net
Table 2: Changes in Abdominal Fat Distribution with Pioglitazone Treatment
Fat Depot | Before Pioglitazone Treatment (cm²) | After 16 Weeks of Pioglitazone Treatment (cm²) | P-value |
---|---|---|---|
Subcutaneous Fat Area | 301 ± 44 | 342 ± 44 | < 0.01 |
Visceral Fat Area | 144 ± 13 | 131 ± 16 | < 0.05 |
Visceral to Subcutaneous Fat Ratio | 0.59 ± 0.08 | 0.44 ± 0.06 | < 0.01 |
Data from a study involving 13 type 2 diabetic patients. elsevierpure.com
Modulation of Adipocytokine Secretion
Adipose tissue functions as an endocrine organ, secreting various signaling molecules known as adipocytokines that play crucial roles in metabolism and inflammation. Pioglitazone favorably modulates the secretion of these adipocytokines. One of the most significant effects is the increase in circulating levels of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine. nih.gov Studies have shown a significant increase in adiponectin levels in patients treated with pioglitazone. nih.gov Conversely, pioglitazone has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which is known to contribute to insulin resistance. nih.govnih.gov Additionally, research in non-diabetic end-stage renal disease subjects demonstrated that pioglitazone significantly decreased plasma leptin concentrations. plos.org
Table 3: Impact of Pioglitazone on Adipocytokine Levels
Adipocytokine | Effect of Pioglitazone Treatment |
---|---|
Adiponectin | Significant Increase nih.govplos.org |
Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease nih.gov |
Leptin | Significant Decrease plos.org |
Adiponectin Production and High-Molecular Weight Forms
Pioglitazone hydrochloride has been shown to significantly increase the circulating levels of adiponectin, an adipocyte-derived hormone with important roles in insulin sensitization and anti-inflammatory processes. A key aspect of pioglitazone's effect on adiponectin is its specific enhancement of high-molecular-weight (HMW) adiponectin multimers. nih.govphysiology.orgphysiology.org These HMW forms are considered the most biologically active.
Research indicates that pioglitazone's influence on adiponectin is not at the transcriptional level, as no significant changes in adiponectin mRNA levels have been detected following treatment. nih.govphysiology.org Instead, the mechanism appears to be post-transcriptional, affecting the assembly and secretion of adiponectin isoforms. In vitro studies using human adipose tissue and various adipocyte cell lines have demonstrated that pioglitazone directly increases the secretion of the HMW isoform of adiponectin with little to no effect on the other isoforms. nih.govphysiology.orgphysiology.org
A study involving men with normal glucose tolerance treated with pioglitazone for 14 days observed a rapid and progressive increase in both total and HMW adiponectin levels. diabetesjournals.org This increase was detectable as early as three days into the treatment, suggesting a primary effect of the drug on adiponectin regulation that precedes changes in glycolipid metabolism. diabetesjournals.org The ratio of HMW to total adiponectin also significantly increased over the 14-day period. diabetesjournals.org
Day | Total Adiponectin (μg/ml) | HMW Adiponectin (μg/ml) |
---|---|---|
0 | 6.6 ± 1.0 | 4.3 ± 0.8 |
3 | 7.9 ± 1.2 | 5.2 ± 1.0 |
7 | 9.9 ± 1.6 | 7.0 ± 1.3 |
10 | 11.8 ± 1.9 | 8.4 ± 1.5 |
14 | 13.7 ± 2.2 | 10.4 ± 1.9 |
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, Resistin)
This compound exerts anti-inflammatory effects by reducing the levels of several pro-inflammatory cytokines. Notably, it has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In a study on polymicrobial sepsis in mice, pioglitazone treatment significantly reduced the plasma levels of both TNF-α and IL-6 compared to the vehicle-treated group. nih.gov
The mechanism for this reduction is linked to the inhibition of the nuclear factor kappa-B (NF-κB) pathway, a key regulator of inflammatory responses. nih.gov Pioglitazone treatment has been associated with increased expression of inhibitor κBα (IκBα) protein, which in turn leads to decreased NF-κB activity in tissues like the lung. nih.gov
Furthermore, pioglitazone's ability to suppress the expression of suppressor of cytokine signaling 3 (SOCS3) may also contribute to its anti-inflammatory and insulin-sensitizing effects. nih.gov Pro-inflammatory mediators like TNF-α and IL-6 are known to induce SOCS3 expression, which is linked to the development of insulin resistance. nih.gov Pioglitazone has been shown to inhibit the induction of SOCS3 by these cytokines in adipocytes. nih.gov While the direct effects on resistin are part of its broader impact on adipokines, the reduction of TNF-α and IL-6 is a more prominently documented anti-inflammatory mechanism.
Cytokine | Vehicle-Treated (pg/ml) | Pioglitazone-Treated (pg/ml) |
---|---|---|
TNF-α | 74 | 16 |
IL-6 | 36,588 | 17,866 |
Effects on Lipid Metabolism Regulation
Triglyceride Reduction Mechanisms
This compound has a favorable impact on lipid profiles, notably by reducing plasma triglyceride levels. nih.gov The primary mechanism for this effect is an enhancement of the clearance of triglyceride-rich lipoproteins from the circulation. nih.gov Specifically, pioglitazone increases the fractional clearance rate of very-low-density lipoprotein (VLDL) triglycerides. nih.gov
This increased clearance is attributed to two main factors: an increase in lipoprotein lipase (B570770) (LPL) mass and a decrease in the plasma levels of apolipoprotein C-III (apoC-III). nih.gov LPL is a key enzyme responsible for the hydrolysis of triglycerides in VLDL particles, and its increased mass enhances this process. ApoC-III is an inhibitor of LPL-mediated lipolysis, so a reduction in its production further promotes the clearance of VLDL triglycerides. nih.gov
In some preclinical models, pioglitazone has been observed to upregulate adipocyte-specific and lipogenesis-related genes while downregulating genes involved in triglyceride lipolysis and fatty acid β-oxidation in the liver. nih.gov This suggests a complex regulation of lipid metabolism that can vary between tissues.
HDL-Cholesterol Elevation
Treatment with this compound is associated with an increase in high-density lipoprotein (HDL) cholesterol levels. nih.govdiabetesjournals.org This effect is considered beneficial due to the anti-atherogenic properties of HDL. One of the proposed mechanisms for this elevation in HDL cholesterol is the reduction of hepatic lipase activity. nih.gov Hepatic lipase is involved in the catabolism of HDL particles, so its inhibition can lead to higher circulating levels of HDL cholesterol. nih.gov
The increase in HDL cholesterol has been linked to positive cardiovascular outcomes. In one study, the beneficial effect of pioglitazone on reducing the progression of carotid intima-media thickness, a surrogate marker for atherosclerosis, was predicted by its ability to raise HDL cholesterol levels. ahajournals.org
LDL-Cholesterol Particle Size and Concentration Effects
This compound favorably modifies the characteristics of low-density lipoprotein (LDL) cholesterol, shifting the profile towards larger, less atherogenic particles. diabetesjournals.orgdiabetesjournals.orgnih.gov While total LDL cholesterol levels may show a slight increase or no significant change, pioglitazone significantly reduces the concentration of small, dense LDL particles. diabetesjournals.orgdiabetesjournals.orgnih.gov These small, dense LDL particles are considered to be more atherogenic.
A study in nondiabetic patients with hypertension demonstrated that pioglitazone treatment led to a 22% reduction in dense LDL particles. diabetesjournals.orgnih.gov This was accompanied by a significant increase in the mean diameter of LDL particles and a decrease in their mean density. diabetesjournals.orgnih.gov The effect of pioglitazone on LDL size and density was found to be independent of changes in fasting triglycerides and HDL cholesterol. diabetesjournals.orgnih.gov
Parameter | Baseline | After Pioglitazone Treatment | P-value vs. Placebo |
---|---|---|---|
Mean LDL Particle Diameter (nm) | 19.83 ± 0.30 | 20.13 ± 0.33 | <0.001 |
Mean LDL Density (kg/l) | 1.0384 ± 0.0024 | 1.0371 ± 0.0024 | 0.005 |
Fatty Acid Oxidation and Mobilization
This compound influences fatty acid metabolism by promoting their mobilization and oxidation. nih.govfrontiersin.org As a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, pioglitazone alters the expression of numerous genes involved in lipid metabolism. nih.govdrugbank.com This includes increasing the expression of genes related to fatty acid transport and oxidation. nih.gov
By activating PPARγ, pioglitazone facilitates the redistribution of lipids from visceral and ectopic sites, such as muscle and liver, to subcutaneous adipose tissue. frontiersin.org This is accompanied by an increased capacity for lipid storage in adipocytes. frontiersin.org In human skeletal muscle, pioglitazone has been shown to stimulate AMP-activated protein kinase (AMPK) signaling and increase the expression of multiple genes involved in mitochondrial function and fat oxidation. nih.gov This enhancement of fatty acid oxidation in peripheral tissues is a key mechanism through which pioglitazone improves insulin sensitivity. nih.gov
Phospholipid Remodeling in Adipose Tissue
This compound induces significant remodeling of phospholipids (B1166683) within adipose tissue, a mechanism that contributes to its therapeutic effects. This remodeling is characterized by a selective alteration of the glycerophospholipid pool rather than storage lipids like triglycerides. bohrium.comnih.gov One of the key changes observed following pioglitazone treatment is an increase in the saturation and a shortening of the chain length of fatty acyl groups within cell membrane lipids. bohrium.comresearchgate.net This alteration is consistent with the induction of adipogenesis, the formation of new adipocytes, which is a known effect of pioglitazone. bohrium.comnih.gov
A notable effect of pioglitazone is the reduction of lipids enriched with arachidonic acid, such as plasmanylethanolamines and phosphatidylinositols, in the adipose tissue. bohrium.comnih.gov The mechanism for this reduction in arachidonic acid, a key modulator of inflammatory pathways, appears to be linked to a decrease in its precursor, linoleic acid. bohrium.comnih.gov This effect on linoleic acid has been observed not only in adipose tissue but also in skeletal muscle. nih.gov These changes in the lipid composition of cell membranes are thought to play a role in the beneficial immunometabolic health of adipocytes, even in the context of increased lipid storage. nih.gov
Table 1: Effects of Pioglitazone on Adipose Tissue Phospholipid Composition
Parameter | Effect of Pioglitazone Treatment | Reference |
---|---|---|
Glycerophospholipid Pool | Selective remodeling | bohrium.comnih.gov |
Fatty Acyl Group Saturation | Increased | bohrium.comresearchgate.net |
Fatty Acyl Group Chain Length | Shortened | bohrium.com |
Arachidonic Acid-Enriched Lipids | Decreased | bohrium.comnih.gov |
Linoleic Acid (precursor) | Reduced | nih.gov |
Adipocyte Size | Increased proportion of smaller adipocytes | nih.gov |
Anti-inflammatory and Immunomodulatory Actions
This compound exerts notable anti-inflammatory and immunomodulatory effects through various direct and indirect pathways. These actions contribute to its therapeutic efficacy beyond its primary role as an insulin sensitizer.
Pioglitazone has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In experimental models of polymicrobial sepsis, treatment with pioglitazone led to a significant decrease in plasma levels of these cytokines. nih.gov This anti-inflammatory effect is mediated, in part, through its activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which can modulate inflammatory gene expression. nih.govnih.gov
The anti-inflammatory actions of pioglitazone are also linked to its ability to enhance the plasma levels of anti-inflammatory agents. frontiersin.org For instance, pioglitazone treatment has been found to significantly elevate the plasma level of 15-epi-lipoxin A4, a lipid mediator with potent anti-inflammatory and inflammation-resolving properties. frontiersin.org Furthermore, pioglitazone can prevent coronary arteriosclerosis through its anti-inflammatory effects, which include the downregulation of the C-C chemokine receptor 2 (CCR2) in circulating monocytes. nih.gov This effect on CCR2 inhibits monocyte infiltration at sites of inflammation. nih.gov
Clinical studies have demonstrated that pioglitazone significantly reduces levels of high-sensitivity C-reactive protein (hs-CRP), a key marker of systemic inflammation. nih.gov In a 12-week trial, pioglitazone monotherapy lowered hs-CRP levels, and this effect was additive when combined with simvastatin. nih.gov The reduction in hs-CRP by pioglitazone is thought to be linked to its ability to reduce insulin resistance. nih.gov
Pioglitazone also influences other inflammatory markers. It has been shown to markedly attenuate the expression of the monocyte chemoattractant protein-1 (MCP-1) receptor, CCR2, rather than reducing the local expression of MCP-1 itself. nih.gov This modulation of the MCP-1 receptor is a key anti-inflammatory action. nih.gov Additionally, pioglitazone has been found to significantly lower levels of matrix metalloproteinase-9 (MMP-9), another protein involved in inflammatory processes and tissue remodeling. nih.govnih.gov The suppression of MMP-9 expression by pioglitazone occurs at the transcriptional level. nih.gov
Table 2: Influence of Pioglitazone on Key Inflammatory Markers
Inflammatory Marker | Effect of Pioglitazone | Mechanism/Observation | Reference |
---|---|---|---|
High-Sensitivity C-reactive protein (hs-CRP) | Reduction | Linked to reduced insulin resistance; additive effect with simvastatin. | nih.gov |
Monocyte Chemoattractant Protein-1 (MCP-1) Receptor (CCR2) | Downregulation | Attenuates increased expression in lesional and circulating monocytes. | nih.gov |
Matrix Metalloproteinase-9 (MMP-9) | Reduction | Suppresses expression at the transcriptional level. | nih.govnih.gov |
Tumor Necrosis Factor-alpha (TNF-α) | Reduction | Decreased plasma levels. | nih.gov |
Interleukin-6 (IL-6) | Reduction | Decreased plasma levels. | nih.gov |
Pioglitazone has been shown to regulate the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a protein implicated in the development of insulin resistance. nih.govdiabetesjournals.org In animal models of insulin resistance, the expression of SOCS3 mRNA in fat tissue was found to be elevated, and treatment with pioglitazone suppressed these levels. nih.govdiabetesjournals.org Similarly, in cultured adipocytes, mediators of insulin resistance like TNF-α, interleukin-6, and insulin itself increase SOCS3 expression, an effect that is partially inhibited by pioglitazone. nih.govdiabetesjournals.org
The suppression of SOCS3 by pioglitazone is believed to be a key part of its mechanism for improving whole-body insulin sensitivity. nih.govdiabetesjournals.org This effect is associated with an increase in STAT3 phosphorylation and adiponectin production in fat tissue. nih.govdiabetesjournals.org By reducing SOCS3, pioglitazone helps to normalize insulin signal transduction. nih.gov Increased SOCS3 can inhibit insulin signaling by promoting the phosphorylation of the insulin receptor on tyrosine 960, which blocks its interaction with insulin receptor substrate-1 (IRS-1). nih.gov Pioglitazone's ability to reduce SOCS3 helps to mitigate this inhibitory effect. nih.gov
Pioglitazone modulates key inflammatory signaling pathways, including those involving nuclear factor kappa-B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). The anti-inflammatory effects of pioglitazone are partly mediated through the inhibition of the NF-κB pathway. nih.govnih.gov In a model of polymicrobial sepsis, pioglitazone treatment led to an increase in lung IκBα protein expression, which corresponds to a decrease in NF-κB activity. nih.govnih.gov By inhibiting NF-κB, pioglitazone can suppress the transcription of genes for inflammatory cytokines. nih.gov
In addition to its effects on NF-κB, pioglitazone has been shown to block the phosphorylation of p38 MAPK in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The activation of p38 MAPK can lead to a wide range of inflammatory responses. researchgate.net By inhibiting this signaling pathway, pioglitazone can effectively suppress inflammation in microglial cells, inhibiting the production of nitric oxide (NO), inducible NO synthase (iNOS), TNF-α, IL-6, and IL-1β. nih.gov
Vascular Endothelium Function Modulation
This compound exerts beneficial effects on the vascular endothelium, contributing to its cardiovascular protective properties. The vascular endothelium plays a crucial role in regulating vascular tone and maintaining vascular health through the release of various factors. nih.gov Endothelial dysfunction, often associated with insulin resistance, is characterized by reduced nitric oxide bioavailability and increased oxidative stress. nih.gov
Pioglitazone has been shown to improve or even reverse endothelial dysfunction. nih.gov Clinical studies have demonstrated that short-term treatment with pioglitazone can significantly improve brachial artery endothelial function, as measured by flow-mediated dilation (FMD). nih.gov This improvement in endothelial function appears to be, at least in part, independent of its metabolic effects on glucose and insulin levels. nih.gov
The mechanisms underlying pioglitazone's positive effects on the endothelium are multifaceted. It has been shown to have direct protective effects on endothelial cells, including countering palmitate-induced apoptosis (lipoapoptosis) in human coronary artery endothelial cells. nih.gov Furthermore, pioglitazone's ability to increase adiponectin levels is positively correlated with improvements in endothelial function. nih.gov Thiazolidinediones, including pioglitazone, are also noted for their anti-inflammatory and antioxidant properties, which can help inhibit plaque progression in atherosclerosis. frontiersin.org
Improvement of Endothelial Function
This compound has been shown to ameliorate endothelial dysfunction, a critical early stage in the development of atherosclerosis. nih.govnih.gov This improvement is attributed to several mechanisms, including the enhanced production of nitric oxide (NO), a key molecule in maintaining vascular health. nih.govnih.gov Studies suggest that pioglitazone may increase the production of NO in endothelial cells, contributing to improved endothelium-dependent vasodilation. nih.govarvojournals.org
In a prospective study involving non-diabetic patients with coronary artery disease, 12 weeks of treatment with this compound resulted in a significant improvement in endothelium-dependent vasodilation. This beneficial effect was associated with a decrease in the urinary levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase.
Furthermore, pioglitazone has demonstrated protective effects on endothelial cells by mitigating damage from various insults. For instance, it has been shown to inhibit endothelial cell death in a dose-dependent manner under ischemia-like conditions in vitro. nih.gov Additionally, it can counteract the detrimental effects of lipotoxicity, such as palmitate-induced apoptosis, in human coronary artery endothelial cells. nih.gov
Parameter | Baseline | After 12 Weeks of Pioglitazone | After 12-Week Washout | p-value |
---|---|---|---|---|
Endothelium-Dependent Vasodilation (%) | 4.4 ± 3.9 | 8.4 ± 4.1 | Not specified | < 0.001 |
Urinary Asymmetric Dimethylarginine (µmol/ml) | 1.27 ± 0.5 | 0.97 ± 0.3 | 1.34 ± 0.5 | 0.017 |
This table summarizes the findings from a study on non-diabetic patients with coronary artery disease, showing a significant improvement in endothelial function with pioglitazone treatment, which is reversible upon withdrawal.
Impact on Atherogenesis and Plaque Progression
This compound has demonstrated a notable impact on the processes of atherogenesis and the progression of atherosclerotic plaques. scispace.com Its mechanisms of action in this context are multifaceted, involving the modulation of lipid metabolism and anti-inflammatory effects. scispace.comnih.gov
By activating PPAR-γ, pioglitazone influences the transcription of genes involved in lipid metabolism, leading to a decrease in atherogenic particles like LDL-cholesterol and triglycerides, and an increase in the anti-atherogenic HDL-cholesterol. scispace.com Specifically, pioglitazone has been shown to increase the production of apolipoprotein A-I, the primary protein component of HDL, which plays a crucial role in reverse cholesterol transport. nih.gov This process helps to remove cholesterol from body cells, including those in atherosclerotic plaques, for excretion by the liver. scispace.com
Clinical studies have provided evidence for the anti-atherosclerotic effects of pioglitazone. For example, it has been shown to reduce atherogenic dense LDL particles in non-diabetic patients with arterial hypertension. diabetesjournals.org Furthermore, pioglitazone treatment has been associated with a significant reduction in the progression of carotid artery intima-media thickness (CIMT), a surrogate marker for atherosclerosis. oup.com
Lipid Parameter | Effect of Pioglitazone | Mechanism |
---|---|---|
LDL-Cholesterol | Decrease | Modulation of genes involved in lipid metabolism. scispace.com |
Triglycerides | Decrease | Activation of PPAR-γ leading to decreased lipolysis and free fatty acid release. scispace.com |
HDL-Cholesterol | Increase | Enhances the production of apolipoprotein A-I. nih.gov |
This table outlines the effects of pioglitazone on key lipid parameters involved in atherogenesis, highlighting its favorable impact on the lipoprotein profile.
Pancreatic Beta-Cell Function and Preservation
This compound exerts beneficial effects on pancreatic β-cell function and plays a role in their preservation through both indirect and potentially direct mechanisms.
Indirect Effects via Insulin Sensitivity
A primary mechanism by which this compound preserves β-cell function is by improving insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. scispace.com By reducing insulin resistance, pioglitazone decreases the demand on the pancreatic β-cells to produce and secrete insulin. scispace.com This reduction in the secretory workload helps to alleviate the stress on the β-cells, which can contribute to their dysfunction and eventual failure in the setting of chronic insulin resistance. nih.gov This "β-cell rest" hypothesis is supported by findings that pioglitazone treatment can lead to a reduction in markers of β-cell effort, such as fasting insulin levels. nih.gov
Potential Direct Metabolic Deceleration Effects
Emerging evidence suggests that pioglitazone may also have direct effects on pancreatic β-cells that contribute to their preservation. Studies have indicated that pioglitazone can cause a "metabolic deceleration" of the β-cell. This is characterized by an acute reduction in glucose oxidation and energy metabolism within the β-cell at submaximal glucose concentrations. This effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK). By dampening the metabolic activity of the β-cell, pioglitazone may protect it from the damaging effects of chronic overstimulation. Furthermore, pioglitazone has been shown to protect β-cells from oxidative stress and inflammation, which are known to contribute to β-cell dysfunction and death. nih.gove-enm.org
Reduction in Beta Cell Hyperstimulation Markers (e.g., Fasting C-peptide)
Consistent with its role in reducing the workload of pancreatic β-cells, treatment with this compound has been shown to lower markers of β-cell hyperstimulation. A key indicator of endogenous insulin secretion is C-peptide, which is co-secreted with insulin in equimolar amounts. Studies have demonstrated that pioglitazone treatment can lead to a significant reduction in fasting C-peptide levels. nih.govnih.gov This decrease in fasting C-peptide is indicative of a reduced basal insulin secretion rate, reflecting the improved insulin sensitivity in the body and a lessened demand on the β-cells to maintain glucose homeostasis.
Study Population | Baseline Fasting C-peptide (nmol/l) | Fasting C-peptide after Pioglitazone (nmol/l) | p-value |
---|---|---|---|
Patients with Type 2 Diabetes | 1.3 ± 0.1 | 1.0 ± 0.1 | 0.005 nih.gov |
This table presents data from a study showing a statistically significant reduction in fasting C-peptide levels in patients with type 2 diabetes following treatment with pioglitazone, indicating a decrease in basal insulin secretion and reduced β-cell workload. nih.gov
Long Term Outcomes and Post Marketing Surveillance
Sustained Glycemic Control and Insulin (B600854) Sensitivity
Long-term studies have consistently demonstrated the efficacy of pioglitazone (B448) hydrochloride in maintaining glycemic control in patients with type 2 diabetes. Clinical trials extending up to 52 weeks and involving over 3,700 patients have shown that pioglitazone, used either as monotherapy or in combination with metformin (B114582) or a sulphonylurea, effectively sustains glycemic control. researchgate.netnih.gov Beyond one year, research indicates that pioglitazone is superior to gliclazide (B1671584) in maintaining glycemic targets. diabetesjournals.org A 2-year study found that a higher proportion of patients treated with pioglitazone maintained a Hemoglobin A1c (HbA1c) level below 8% compared to those on gliclazide, with the difference between the groups widening over time. diabetesjournals.org
This sustained glycemic control is fundamentally linked to pioglitazone's mechanism of action as an insulin sensitizer. wikijournalclub.orgyoutube.com As a thiazolidinedione (TZD), it acts as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, which improves insulin sensitivity in peripheral tissues like the liver, muscle, and adipose tissue. researchgate.netnih.govwikijournalclub.org Long-term treatment with pioglitazone-based regimens has been shown to result in significant and lasting improvements in insulin sensitivity, as measured by the homeostasis model assessment (HOMA). nih.govnih.gov This effect on insulin resistance is a key differentiator from other oral hypoglycemic agents like sulfonylureas, which primarily stimulate insulin secretion. diabetesjournals.org Studies have shown that while both pioglitazone and gliclazide-based treatments can achieve similar levels of glycemic control initially, pioglitazone leads to more favorable long-term improvements in insulin sensitivity. nih.gov
A post-marketing surveillance study in Germany involving 8,760 patients further supports these findings in a real-world setting. Over 16 weeks, treatment was associated with a mean reduction in fasting plasma glucose of 50.1 mg/dL and a mean HbA1c reduction of 1.4%. nih.govresearchgate.net The proportion of patients achieving normal fasting glucose levels increased from 2.3% to 24.2%. nih.govresearchgate.net
Table 1: Long-term Effects of Pioglitazone on Glycemic Control and Insulin Sensitivity
Study/Analysis | Duration | Comparison | Key Findings on Glycemic Control (HbA1c/FPG) | Key Findings on Insulin Sensitivity (HOMA) |
---|---|---|---|---|
Four 52-week clinical trials researchgate.netnih.gov | 52 weeks | Pioglitazone vs. Metformin or Sulphonylurea | Significantly reduces HbA1c and fasting plasma glucose (FPG). researchgate.netnih.gov | Improves fasting insulin and C-peptide levels. researchgate.netnih.gov |
Scherbaum et al. nih.gov | Not Specified | Pioglitazone vs. Placebo | HbA1c reduced by 0.92-1.05%; FPG reduced by 34.3-36.0 mg/dl. nih.gov | Not Specified |
Hanefeld et al. diabetesjournals.org | 2 years | Pioglitazone vs. Gliclazide | Superior in sustaining HbA1c <8% during the second year of treatment. diabetesjournals.org | Improved HOMA for insulin sensitivity (%S) from week 52 onward. diabetesjournals.org |
JAPAN-DPP Study Group nih.gov | 2.5-4 years | Pioglitazone vs. Control (other oral agents) | Greater reduction in median FPG (–21 mg/dL vs. −9 mg/dL). Predicted to maintain control longer. nih.gov | Maintained a statistically significant decrease in HOMA-IR until the last visit. nih.gov |
German Post-marketing Surveillance nih.govresearchgate.net | 16 weeks | Observational | Mean HbA1c reduction of 1.4%; Mean FPG reduction of 50.1 mg/dL. nih.govresearchgate.net | Not Specified |
Impact on Morbidity and Mortality
The effect of pioglitazone hydrochloride on long-term morbidity and mortality, particularly cardiovascular outcomes, has been extensively investigated, most notably in the PROspective pioglitAzone Clinical Trial In macroVascular Events (PROactive). wikijournalclub.orgnih.govnih.govgpnotebook.comacc.org This landmark study enrolled 5,238 patients with type 2 diabetes and pre-existing macrovascular disease, following them for an average of 34.5 months. gpnotebook.comacc.org
In the PROactive study, pioglitazone did not achieve a statistically significant reduction in the primary composite endpoint, which included all-cause mortality, non-fatal myocardial infarction (MI), stroke, acute coronary syndrome, and revascularization procedures. wikijournalclub.orgnih.govgpnotebook.comacc.org However, a significant benefit was observed for the main secondary endpoint: a composite of all-cause mortality, non-fatal MI, and stroke. wikijournalclub.orggpnotebook.comacc.org The relative risk for this secondary outcome was reduced by 16% in the pioglitazone group compared to placebo. nih.gov
Subsequent meta-analyses and cohort studies have further clarified these findings. A meta-analysis of nine randomized controlled trials found that pioglitazone was associated with a 17% risk reduction of major adverse cardiovascular events (MACE) in patients with type 2 diabetes. bmj.com Another analysis concluded that while pioglitazone reduces the risk of recurrent MACE, stroke, and MI, especially in patients with a history of cardiovascular disease, it does not significantly lower all-cause mortality. nih.govresearchgate.net A large European multidatabase cohort study, however, did report a statistically significant 33% reduction in all-cause mortality for patients ever exposed to pioglitazone compared to those who were never exposed. nih.govresearchgate.net The study authors noted that these results should be interpreted with caution due to the potential for residual confounding. researchgate.net
Table 2: Impact of Pioglitazone on Morbidity and Mortality (PROactive Study and Meta-Analyses)
Outcome | Study/Analysis | Hazard Ratio (HR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Significance (p-value) |
---|---|---|---|---|
Primary Endpoint (Composite) | PROactive nih.govacc.org | 0.90 | 0.80 - 1.02 | p=0.095 gpnotebook.com |
Secondary Endpoint (All-cause mortality, non-fatal MI, stroke) | PROactive nih.govacc.org | 0.84 | 0.72 - 0.98 | p=0.027 gpnotebook.com |
All-cause mortality | PROactive acc.org | 0.96 | 0.78 - 1.18 | Not Significant acc.org |
Non-fatal Myocardial Infarction | Meta-analysis researchgate.net | RR 0.77 | 0.64 - 0.93 | Significant |
Stroke | Meta-analysis researchgate.net | RR 0.81 | 0.68 - 0.96 | Significant |
Major Adverse Cardiovascular Events (MACE) in patients with prior CVD | Meta-analysis nih.gov | RR 0.80 | 0.7 - 0.9 | p<0.001 nih.gov |
All-cause mortality | European Cohort Study nih.govresearchgate.net | HR 0.67 | 0.64 - 0.70 | Significant |
Considerations for Long-term Use in Specific Patient Populations (e.g., Elderly)
The use of this compound in elderly patients with type 2 diabetes requires a careful balance of benefits and risks, as this population often presents with multiple comorbidities. nih.gov Studies have shown that pioglitazone is effective in improving glycemic control in patients aged 65 years and older, with efficacy comparable to that seen in younger populations. nih.gov When used as monotherapy or in combination with metformin or sulfonylureas, pioglitazone produced significant reductions in HbA1c in elderly patients. nih.gov
From a cardiovascular standpoint, a large national cohort study in Taiwan focusing on patients aged 65 and older found that pioglitazone use was associated with a reduced risk of major adverse cardiovascular and cerebrovascular events (MACCE). nih.govresearchgate.net The rate of MACCE per person-year was 2.76% in the pioglitazone group compared to 3.03% in the non-pioglitazone group, corresponding to a hazard ratio of 0.91. nih.gov This same study also identified a potential benefit in reducing the risk of new-onset dementia. nih.govresearchgate.net
However, long-term use in the elderly is associated with an increased risk of bone fractures. nih.govresearchgate.netverywellhealth.com The Taiwanese cohort study reported a higher rate of new-diagnosis bone fractures in the pioglitazone group (5.37% per person-year) compared to the control group (4.47% per person-year). nih.gov Therefore, while pioglitazone may offer benefits for glycemic control and cardiovascular risk reduction in the elderly, its impact on bone health is a critical consideration for long-term management in this specific population. nih.govresearchgate.net
Table 3: Long-term Outcomes of Pioglitazone in Elderly Patients (≥65 years)
Outcome | Study Findings | Hazard Ratio (HR) / Relative Risk (RR) | 95% Confidence Interval (CI) |
---|---|---|---|
Glycemic Control (HbA1c) | Demonstrated effective reduction in HbA1c, comparable to younger patients. nih.gov | N/A (Descriptive) | N/A |
Major Adverse Cardiovascular Events (MACCE) | Associated with a lower risk of MACCE. nih.govresearchgate.net | HR 0.91 | 0.87 - 0.95 nih.gov |
New-diagnosis Dementia | Associated with a lower risk of new-diagnosis dementia. nih.govresearchgate.net | HR 0.91 | 0.84 - 0.98 nih.gov |
New-diagnosis Bone Fracture | Associated with a higher risk of new-diagnosis bone fractures. nih.govresearchgate.net | HR 1.24 | 1.19 - 1.28 nih.gov |
Future Research Directions and Unanswered Questions
Novel Targets Beyond PPARγ
While pioglitazone's interaction with PPARγ is well-established, emerging research suggests that its pharmacological profile may be more complex, involving targets beyond this primary receptor. Future investigations are exploring these alternative pathways to gain a more comprehensive understanding of its pleiotropic effects.
One area of interest is pioglitazone's weak agonistic activity on PPARα , another member of the PPAR family that is more prominently involved in fatty acid oxidation. This dual activity may contribute to its lipid-lowering effects. Studies have shown that pioglitazone (B448) can activate the PPARα ligand-binding domain and induce the expression of PPARα target genes, particularly in endothelial cells. This PPARα-dependent mechanism may be responsible for some of its anti-inflammatory effects, such as the repression of vascular cell adhesion molecule-1 (VCAM-1).
Furthermore, research has indicated that pioglitazone can influence various signaling pathways independent of direct PPAR activation. Microarray analyses have revealed that pioglitazone treatment can lead to the downregulation of genes associated with the MAPK, Myc, and Ras pathways . It has also been shown to affect the TGFβ pathway by down-regulating the expression of TGFβR1 and SMAD3 mRNA, which could have implications for its anti-proliferative effects observed in some cancer cell lines.
Another intriguing non-PPARγ target is the mitochondrial protein MitoNEET . Pioglitazone has been shown to bind to MitoNEET, which is located on the outer mitochondrial membrane, and stabilize its structure. This interaction may contribute to the observed improvements in mitochondrial function, including the protection against mitochondrial dysfunction following traumatic brain injury.
Exploring Differential Tissue-Specific Effects
The clinical effects of pioglitazone are a composite of its actions on various tissues, and understanding these differential effects is a key area of future research. The expression levels of PPARγ vary between tissues, leading to distinct downstream effects.
Adipose Tissue: Adipose tissue exhibits the highest expression of PPARγ, making it a primary target of pioglitazone. Pioglitazone promotes the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. This leads to an increase in the number of small, insulin-sensitive fat cells. In doing so, it stimulates the expression of genes involved in lipid metabolism, such as those for GLUT-4, fatty acid synthase, and phosphoenolpyruvate (B93156) carboxykinase. This remodeling of adipose tissue is believed to contribute to improved systemic insulin (B600854) sensitivity by providing a safe storage depot for free fatty acids, thereby reducing their accumulation in other tissues like the liver and muscle. Studies have also shown that pioglitazone can induce a redistribution of body fat, with a notable shift from visceral to subcutaneous adipose depots.
Skeletal Muscle: In skeletal muscle, pioglitazone enhances insulin sensitivity, although the precise mechanisms are still being elucidated. It has been shown to increase insulin-stimulated autophosphorylation of the insulin receptor, thereby activating its tyrosine kinase activity. Furthermore, pioglitazone stimulates AMP-activated protein kinase (AMPK) signaling in human skeletal muscle and increases the expression of genes involved in adiponectin signaling, mitochondrial function, and fat oxidation.
Liver: The effects of pioglitazone on the liver are complex. While it generally improves hepatic insulin sensitivity, some studies in animal models have reported an exacerbation of hepatic steatosis. Gene expression profiling in the livers of pioglitazone-treated mice revealed a downregulation of inflammatory response genes and an upregulation of genes involved in lipid metabolism.
Combination Therapies and Synergistic Effects
To enhance glycemic control and mitigate potential side effects, research is actively exploring the use of pioglitazone in combination with other antidiabetic agents. The distinct mechanisms of action of these drugs can lead to synergistic or additive effects.
Pioglitazone and SGLT2 Inhibitors: The combination of pioglitazone with sodium-glucose cotransporter-2 (SGLT2) inhibitors has shown promising results. A systematic review and meta-analysis indicated that this combination led to greater reductions in HbA1c, body weight, and systolic blood pressure compared to control treatments. Real-world data also suggests that the combination therapy is associated with a reduced risk of heart failure compared to monotherapy.
Pioglitazone and GLP-1 Receptor Agonists: Combining pioglitazone with glucagon-like peptide-1 (GLP-1) receptor agonists has also demonstrated additive glucose-lowering effects. Studies have shown that this combination results in significant reductions in fasting and mean plasma glucose levels. A systematic review and meta-analysis found that this combination therapy led to greater reductions in HbA1c and weight compared to controls.
Pioglitazone and Metformin (B114582): The combination of pioglitazone and metformin is a widely used therapeutic strategy. Their complementary mechanisms of action—pioglitazone primarily improving insulin sensitivity and metformin mainly reducing hepatic glucose production—provide a multi-faceted approach to managing type 2 diabetes.
Role in Prevention of Pre-diabetes Progression
A significant area of research has been the potential of pioglitazone to prevent or delay the progression of pre-diabetes to type 2 diabetes. Several large-scale clinical trials have provided compelling evidence in this regard.
The ACTos NOW for the Prevention of Diabetes (ACT NOW) study demonstrated that pioglitazone significantly reduced the rate of conversion from impaired glucose tolerance to type 2 diabetes.
The Insulin Resistance Intervention after Stroke (IRIS) trial investigated the effects of pioglitazone in patients with insulin resistance and a recent history of ischemic stroke or transient ischemic attack. The trial found that pioglitazone not only reduced the risk of subsequent stroke or myocardial infarction but also significantly decreased the risk of developing diabetes by 52%. The beneficial effect on diabetes prevention was particularly pronounced in individuals with impaired fasting glucose or elevated HbA1c at baseline. A post hoc analysis of the IRIS trial further confirmed these findings in patients with prediabetes.
Mechanistic Insights into Adverse Event Profiles
Despite its therapeutic benefits, the use of pioglitazone has been associated with certain adverse events. Understanding the molecular mechanisms behind these side effects is crucial for risk mitigation and the development of safer alternatives.
Edema and Heart Failure: Fluid retention, leading to edema, is a known side effect of thiazolidinediones. The proposed mechanism involves increased renal sodium reabsorption in the collecting ducts, partly through the upregulation of the epithelial sodium channel (ENaC). Pioglitazone may also increase vascular permeability. This fluid retention can exacerbate or precipitate heart failure in susceptible individuals.
Bladder Cancer: The potential association between pioglitazone and an increased risk of bladder cancer has been a subject of extensive research and debate. Some observational studies have suggested a link, particularly with long-term, high-dose use. However, other studies have not found a statistically significant association. In vitro studies have yielded conflicting results, with some suggesting that pioglitazone may inhibit the proliferation of bladder cancer cells, while preclinical studies in male rats showed an increased incidence of bladder tumors. The exact mechanism, if a causal link exists, remains to be fully elucidated but may involve alterations in cell proliferation within
Q & A
Q. How do researchers design stability-indicating assays for this compound under stress conditions?
- Methodological Answer : Expose the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and UV light conditions. Monitor degradation via HPLC, noting retention time shifts and new impurity peaks. For instance, acidic conditions degrade pioglitazone by ~2% over 12 hours, while UV exposure causes ~2.6% degradation .
Advanced Research Questions
Q. How can conflicting epidemiological data on this compound’s association with bladder cancer be resolved in preclinical studies?
- Methodological Answer : Conduct meta-analyses of observational studies with adjustment for confounding variables (e.g., smoking, diabetes duration). For example, a 10-year U.S. cohort study (HR = 1.06) found no significant risk, while a UK study (HR = 1.63) reported elevated risk. Use Cox proportional hazards models to evaluate cumulative dose/duration effects and stratify by patient subgroups .
Q. What advanced analytical strategies are employed to characterize low-abundance impurities in this compound?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies impurities at trace levels (<0.05%). Structural elucidation via fragmentation patterns (e.g., m/z transitions) and comparison with synthetic reference standards are critical. For example, impurity A (relative retention time 0.7) may arise from incomplete esterification during synthesis .
Q. How can process simulation and sustainability metrics guide the optimization of this compound synthesis routes?
- Methodological Answer : Apply data envelopment analysis (DEA) to evaluate environmental, economic, and social impacts of alternative synthetic pathways. Key indicators include carbon footprint, energy consumption, and waste generation. For instance, a solvent-free catalytic route may reduce environmental impact by 30% compared to traditional methods .
Q. What computational approaches predict this compound’s pharmacokinetic interactions in combination therapies?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions (e.g., with metformin or glimepiride). Parameters like CYP2C8 enzyme inhibition and renal clearance are integrated into software (e.g., Simcyp®) to forecast AUC changes and optimize dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.